N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the CAS Number: 1454653-59-8 . It has a molecular weight of 247.15 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-7-11(9-12)10-16-5/h6-9,16H,10H2,1-5H3
. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its derivatives have been a subject of extensive research due to their structural uniqueness. Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings, confirming their structures using FTIR, NMR spectroscopy, and mass spectrometry. They also conducted single-crystal X-ray diffraction, density functional theory (DFT), and conformational analysis, revealing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Wu et al. (2021) synthesized and characterized similar compounds, using DFT and TD-DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and vibrational properties. Their work provides an understanding of the molecular structure and characteristics of these compounds (Wu et al., 2021).
Chemical Synthesis and Application
In the field of organic chemistry, these compounds are significant for their potential in various chemical reactions and syntheses. For example, Rheault et al. (2009) explored the microwave-assisted synthesis of N-substituted benzimidazoles using similar boronate esters. This process is significant for the development of heteroaryl-substituted benzimidazoles, indicating the compound's utility in facilitating complex organic syntheses (Rheault et al., 2009).
Similarly, Wang and Franz (2018) studied boronate esters like N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in the context of prochelators for oxidative stress. Their research focused on modifying these compounds for improved stability and efficiency in cellular protection against oxidative stress (Wang & Franz, 2018).
Safety And Hazards
properties
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-11)12(17)16-5/h6-9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCWFPOJAXHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682213 | |
Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
1197171-76-8 | |
Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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